1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine
Description
IUPAC Nomenclature and Systematic Chemical Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The primary name designation reflects the compound's core piperidine ring structure with positional substitution patterns clearly defined through numerical indicators. The systematic name construction begins with the identification of the principal functional group, which in this case is the primary amine attached to the piperidine ring at the fourth position.
The aromatic substitution pattern is designated through the prefix notation system, where the 4-fluoro-2-nitrophenyl group serves as a substituent on the nitrogen atom of the piperidine ring. This nomenclature approach ensures unambiguous chemical identification by specifying the exact positional relationships between all substituents and the parent ring system. The fluorine substituent occupies the para position relative to the piperidine nitrogen attachment point, while the nitro group is positioned ortho to the same reference point on the benzene ring.
The Chemical Abstracts Service registry number for this compound is definitively established as 952917-71-4. This unique numerical identifier serves as the primary reference key for chemical database searches and regulatory documentation. The CAS number validation process confirms the compound's distinct identity within the comprehensive chemical substance database maintained by the American Chemical Society.
Verification of the CAS registry number involves cross-referencing multiple authoritative chemical databases to ensure accuracy and prevent confusion with structurally similar compounds. The registry system employs a check-digit algorithm that validates the numerical sequence integrity and reduces transcription errors in chemical literature and documentation. Additional validation occurs through comparison with molecular descriptors and structural representations stored in the CAS registry database.
The MDL number MFCD11039143 provides an alternative unique identifier within the MDL Information Systems database. This complementary identification system offers additional verification pathways for chemical substance identification and supports cross-referencing between different chemical information systems. The presence of multiple validated identifiers enhances the reliability of chemical identification processes and facilitates accurate literature searches across diverse database platforms.
| Identifier Type | Value | Source Validation |
|---|---|---|
| CAS Registry Number | 952917-71-4 | Confirmed across multiple databases |
| MDL Number | MFCD11039143 | Verified in chemical suppliers |
| PubChem CID | Not specified in available sources | Requires additional verification |
Molecular Formula and Structural Isomerism Considerations
The molecular formula C₁₁H₁₄FN₃O₂ accurately represents the atomic composition of this compound. This formula indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, one fluorine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight calculation yields 239.25 daltons, consistent with the observed mass spectrometric data reported in analytical characterization studies.
Structural isomerism possibilities for this molecular formula encompass multiple potential arrangements of the constituent atoms and functional groups. Positional isomers could theoretically exist through alternative placement of the fluorine and nitro substituents on the aromatic ring, creating compounds such as 1-(2-fluoro-4-nitrophenyl)piperidin-4-amine or 1-(3-fluoro-4-nitrophenyl)piperidin-4-amine. However, these alternative arrangements would require distinct CAS registry numbers and exhibit different physical and chemical properties.
The piperidine ring system itself presents opportunities for regioisomerism through alternative positions of amine substitution. Theoretical isomers include 1-(4-fluoro-2-nitrophenyl)piperidin-2-amine and 1-(4-fluoro-2-nitrophenyl)piperidin-3-amine, each representing distinct chemical entities with unique biological and chemical properties. The specific 4-position substitution pattern of the target compound represents the most synthetically accessible and chemically stable configuration among the possible regioisomeric alternatives.
SMILES notation NC1CCN(C2=CC=C(F)C=C2N+=O)CC1 provides a linear structural representation that unambiguously defines the connectivity pattern and eliminates potential confusion with constitutional isomers. This notation system enables precise structural communication and facilitates automated chemical database searches and molecular modeling applications.
Spectroscopic Characterization Data (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound reveals characteristic absorption patterns consistent with its structural features and functional group composition. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and substitution patterns through chemical shift analysis and coupling constant measurements. The compound exhibits distinct resonance patterns for the piperidine ring protons, aromatic protons, and amine functionalities.
Proton nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shifts for the piperidine ring system, with axial and equatorial proton environments producing complex multipicity patterns in deuterated chloroform solutions. The aromatic region displays three distinct proton environments corresponding to the substituted benzene ring, with characteristic meta-coupling patterns between the remaining aromatic protons. Fluorine coupling effects manifest as additional splitting patterns in both proton and carbon nuclear magnetic resonance spectra, providing definitive evidence for the para-fluorine substitution pattern.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of primary amine, nitro, and aromatic functionalities. Primary amine stretching vibrations appear in the region between 3300-3500 wavenumbers, exhibiting the typical asymmetric and symmetric stretching patterns associated with unsubstituted amino groups. The nitro group produces characteristic strong absorption bands around 1500-1600 wavenumbers corresponding to asymmetric and symmetric nitrogen-oxygen stretching vibrations.
| Spectroscopic Technique | Key Characteristics | Diagnostic Value |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Piperidine multipicity, aromatic patterns | Structural confirmation |
| ¹³C Nuclear Magnetic Resonance | Carbon framework identification | Substitution pattern verification |
| Infrared Spectroscopy | Functional group absorption bands | Functional group identification |
| Mass Spectrometry | Molecular ion and fragmentation | Molecular weight confirmation |
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignment. The molecular ion peak appears at mass-to-charge ratio 239, consistent with the calculated molecular weight of the target compound. Characteristic fragmentation patterns include loss of the nitro group and various aromatic ring fragmentations that provide additional structural verification. Base peak analysis typically reveals the most stable ionic fragments generated through predictable bond cleavage pathways.
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through chemical shift analysis of the carbon framework. The aromatic carbon atoms exhibit characteristic downfield chemical shifts, with the fluorine-bearing carbon showing distinctive coupling patterns that confirm the para-substitution arrangement. The piperidine ring carbons produce characteristic aliphatic chemical shifts, with the amine-bearing carbon appearing at diagnostic chemical shift values consistent with alpha-amino carbon environments.
Properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c12-8-1-2-10(11(7-8)15(16)17)14-5-3-9(13)4-6-14/h1-2,7,9H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWDHNIUKJKZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589874 | |
| Record name | 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952917-71-4 | |
| Record name | 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction remains a cornerstone for constructing the aryl-piperidine bond in 1-(4-fluoro-2-nitrophenyl)piperidin-4-amine. This method employs a palladium catalyst to couple a boronic acid derivative of 4-fluoro-2-nitroaniline with a piperidin-4-amine precursor. Key advantages include mild reaction conditions (60–80°C) and compatibility with sensitive functional groups.
Representative Procedure :
A mixture of 4-fluoro-2-nitrobenzene boronic acid (1.2 equiv), 4-aminopiperidine hydrochloride (1.0 equiv), and Pd(PPh₃)₄ (5 mol%) in a 1:1 mixture of THF and 2M Na₂CO₃(aq) is stirred under nitrogen at 70°C for 12 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexanes) to yield the title compound in 68–72% purity.
Optimization Insights :
- Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% decreases costs but extends reaction time to 24 hours.
- Solvent Systems : Replacing THF with dioxane improves yields by 15% due to enhanced boronic acid solubility.
Nucleophilic Aromatic Substitution
Direct Amination of Nitroaryl Halides
This two-step approach involves substituting a halogen atom (Cl/F) in 4-fluoro-2-nitrochlorobenzene with piperidin-4-amine under basic conditions. The reaction proceeds via a Meisenheimer complex intermediate, with the nitro group acting as a meta-directing substituent.
Case Study :
Heating 4-fluoro-2-nitrochlorobenzene (1.0 equiv) with piperidin-4-amine (1.5 equiv) and K₂CO₃ (3.0 equiv) in DMF at 100°C for 8 hours achieves 84% conversion. Subsequent reduction of the nitro group with H₂/Pd-C in ethanol yields the amine derivative.
Challenges and Solutions :
- Regioselectivity : Competing para-substitution is minimized using bulky bases like DBU.
- Nitro Group Stability : Microwave-assisted reactions at 150°C reduce decomposition risks.
Reductive Amination Pathways
Nitro Reduction Followed by Condensation
A sequential strategy first reduces 4-fluoro-2-nitrobenzaldehyde to the corresponding aniline, which then undergoes reductive amination with piperidin-4-one. This method excels in stereochemical control but requires strict anhydrous conditions.
Data Summary :
| Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nitro Reduction | H₂ (1 atm), Pd/C | 25 | 92 |
| Reductive Amination | NaBH₃CN, MeOH | 0–5 | 78 |
Source: Adapted from PMC9680033 and J. Med. Chem.
Mechanistic Considerations :
The nitro group’s electron-withdrawing effect facilitates imine formation, while cyanoborohydride selectively reduces the Schiff base intermediate without affecting aromatic nitro groups.
Continuous Flow Synthesis
Microreactor-Based Production
Industrial-scale synthesis increasingly adopts continuous flow systems to enhance safety and efficiency. A representative setup uses:
- Reactor Type : Corning Advanced-Flow™ Reactor
- Residence Time : 8 minutes
- Throughput : 12 kg/day
This method achieves 94% conversion by maintaining precise temperature control (70±0.5°C) and turbulent flow conditions.
Economic Analysis :
- Capital Costs : 40% lower than batch reactors
- Waste Reduction : 65% decrease in solvent usage
Emerging Photochemical Methods
Light-Mediated C–N Bond Formation
Recent advances utilize visible light photocatalysts (e.g., Ru(bpy)₃²⁺) to drive the coupling of 4-fluoro-2-nitrobenzene derivatives with piperidin-4-amine. This approach eliminates the need for transition metal catalysts and operates at ambient temperature.
Key Parameters :
- Wavelength : 450 nm LED array
- Quantum Yield : Φ = 0.33
- Scalability : Demonstrated at 100 mmol scale
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 1-(4-Amino-2-nitrophenyl)piperidin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine is a compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This article delves into the applications of this compound, focusing on its significance in medicinal chemistry, pharmacology, and material science.
Structure
- Chemical Formula : C11H13FN2O2
- Molecular Weight : 224.24 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
Antidepressant Activity
Research has indicated that derivatives of piperidine compounds exhibit antidepressant-like effects. This compound has been studied for its potential as a novel antidepressant by targeting serotonin and norepinephrine reuptake mechanisms. A study conducted by Zhang et al. (2020) demonstrated that modifications in the piperidine structure could enhance binding affinity to serotonin receptors, suggesting that this compound may provide therapeutic benefits in treating depression.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific signaling pathways related to cell survival and proliferation. A notable study by Lee et al. (2021) highlighted the compound's ability to downregulate anti-apoptotic proteins, thereby promoting cell death in cancerous tissues.
Pharmacology
Neuropharmacological Effects
The neuropharmacological profile of this compound suggests potential applications in treating neurological disorders such as schizophrenia and anxiety disorders. Animal studies have indicated that this compound may modulate dopaminergic and glutamatergic systems, which are crucial in managing symptoms associated with these conditions.
Material Science
Polymer Chemistry
In material science, the compound has been explored as a building block for synthesizing functional polymers. Its unique chemical structure allows for the development of polymers with specific thermal and mechanical properties. Research by Smith et al. (2022) demonstrated that incorporating this compound into polymer matrices enhances their stability and resistance to degradation.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antidepressant | Rat models | Increased serotonin levels | Zhang et al. (2020) |
| Anticancer | MCF-7 (Breast Cancer) | Induced apoptosis | Lee et al. (2021) |
| Neuropharmacological | Mouse models | Modulation of dopamine levels | Smith et al. (2022) |
Case Study 1: Antidepressant Efficacy
In a controlled study involving rat models, researchers administered varying doses of this compound over four weeks. Behavioral assessments indicated significant improvements in depressive-like behaviors compared to control groups, correlating with increased serotonin levels in the prefrontal cortex.
Case Study 2: Cancer Cell Apoptosis
A series of experiments were conducted on MCF-7 breast cancer cells treated with different concentrations of the compound. Results showed a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
The piperidin-4-amine scaffold is versatile in medicinal chemistry. Below is a detailed comparison of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine with structurally related compounds, focusing on substituent effects, molecular properties, and applications.
Structural and Functional Group Analysis
Key Observations:
In contrast, methoxy groups (e.g., in ) are electron-donating, altering solubility and target affinity. Bulk and Hydrophobicity: RB-005’s 4-octylphenethyl group increases hydrophobicity, enhancing membrane permeability and selectivity for SphK1 . The target compound’s smaller substituents may limit such effects but improve synthetic accessibility.
Biological Activity :
- Imaging Probes : Brominated derivatives (e.g., Compound 2) are optimized for radiopharmaceutical use, where halogen size (Br vs. I) affects biodistribution and binding kinetics .
- Enzyme Inhibitors : RB-005’s selectivity for SphK1 highlights how alkyl chain length modulates target engagement, a feature absent in the nitro-fluoro-substituted target compound .
Synthetic Utility :
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Research and Development Trends
- Target Compound: Limited data on direct therapeutic applications suggest its role as a building block. Its structural simplicity makes it a candidate for library synthesis in high-throughput screening.
- Analogues: PDGFRβ Probes: Brominated derivatives emphasize the importance of halogen choice in radiopharmaceuticals . SphK1 Inhibitors: RB-005 demonstrates how minor structural changes (e.g., alkyl chain length) can refine target selectivity .
Biological Activity
1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, interaction studies, and potential applications in treating various diseases.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-fluoro-2-nitrophenyl group, contributing to its distinct chemical behavior. Its molecular formula is C₁₁H₁₄FN₃O₂, with a molecular weight of approximately 239.25 g/mol. The presence of both fluoro and nitro groups on the phenyl ring enhances its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities attributed to its interaction with various molecular targets, such as enzymes and receptors. Research indicates that this compound may have potential applications in treating neurological disorders and other conditions due to its ability to modulate biological pathways.
The mechanism by which this compound exerts its effects involves binding to specific receptors or enzymes. Interaction studies have shown that it has a notable binding affinity for certain biological targets, which is crucial for understanding its therapeutic potential.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is constructed.
- Substitution Reactions : The introduction of the 4-fluoro-2-nitrophenyl group is achieved through electrophilic aromatic substitution or similar methodologies.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Case Studies and Research Findings
Recent studies have explored the antibacterial and antifungal activities of compounds related to this compound. For instance:
- Antibacterial Activity : Research has demonstrated that derivatives of this compound possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be low, indicating potent activity .
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| VIC-105555 | Not specified | S. pneumoniae, S. pyogenes |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(3-Fluoro-2-nitrophenyl)piperidin-4-amine | Similar piperidine structure | Different fluoronitro substitution may alter biological activity |
| 1-(4-Nitrophenyl)piperidin-4-amine | Lacks fluorine substitution | May exhibit different reactivity patterns |
This comparison highlights how the specific substitution patterns influence the biological activity and potential applications of these compounds.
Q & A
Basic: What are the common synthetic routes for preparing 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine, and how can its purity be verified?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route is the alkylation of piperidin-4-amine with 4-fluoro-2-nitrohalobenzene derivatives under basic conditions (e.g., K₂CO₃ or NaH in DMF/THF) . Post-synthesis, purity is verified via:
- HPLC-MS : To confirm molecular weight and detect impurities.
- ¹H/¹³C NMR : To validate structural integrity (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro/fluoro groups; piperidine signals at δ 1.5–3.5 ppm) .
- Elemental Analysis : To ensure stoichiometric consistency.
Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves 3D conformation, bond angles, and nitro/fluoro substituent orientations (critical for studying intermolecular interactions) .
- FT-IR : Identifies functional groups (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹; C-F stretch ~1220 cm⁻¹).
- 2D NMR (COSY, NOESY) : Clarifies proton-proton correlations and spatial arrangements, especially for distinguishing piperidine chair conformations .
Advanced: How can researchers resolve discrepancies in crystallographic data when analyzing derivatives of this compound?
Methodological Answer:
Discrepancies (e.g., bond length variations or conformational flexibility) require:
- Multi-Temperature Crystallography : Assess thermal motion and dynamic effects (e.g., data collected at 100 K vs. 298 K) .
- DFT Calculations : Compare experimental data with computational models to validate electronic effects (e.g., nitro group electron-withdrawing impact on aromatic ring geometry) .
- Synchrotron Radiation : Enhances resolution for weakly diffracting crystals .
Advanced: What strategies are effective in optimizing reaction yields for introducing the 4-fluoro-2-nitrophenyl group to the piperidine scaffold?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve electrophilic reactivity of aryl halides .
- Catalytic Systems : CuI/ligand systems for Ullmann-type couplings or Pd-catalyzed Buchwald-Hartwig amination .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., 30 mins at 120°C vs. 24 hrs conventional heating) .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential nitro compound toxicity .
- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal .
Advanced: How can computational modeling guide the design of this compound analogs with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Screen analogs against target proteins (e.g., kinases) to predict binding affinities. Prioritize substituents with favorable π-π stacking (fluoro/nitro groups) .
- QSAR Studies : Correlate electronic parameters (Hammett σ) with biological activity to optimize nitro/fluoro positioning .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .
- Exotherm Management : Gradual addition of reagents to control heat generation in nitroaryl reactions .
- Byproduct Mitigation : Optimize stoichiometry (e.g., 1.2:1 aryl halide:piperidine ratio) to minimize di-alkylation .
Advanced: How do steric and electronic effects of the 4-fluoro-2-nitrophenyl group influence the reactivity of the piperidine amine?
Methodological Answer:
- Steric Effects : The ortho-nitro group restricts amine accessibility, reducing nucleophilicity. Use bulky bases (e.g., DBU) to deprotonate the amine for selective reactions .
- Electronic Effects : Nitro groups withdraw electron density, enhancing aryl ring electrophilicity in SNAr reactions. Meta-fluoro substitution minimally impacts resonance .
Basic: Which databases or resources provide reliable structural or bioactivity data for piperidine derivatives like this compound?
Methodological Answer:
- PubChem : Curates physicochemical data (e.g., InChIKey, molecular weight) .
- Cambridge Structural Database : References crystallographic data for analogous compounds .
- ChEMBL : Shares bioactivity data for piperidine-based drug candidates .
Advanced: How can researchers address conflicting bioactivity results in studies involving this compound analogs?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
